molecular formula C12H19NO2 B1418037 ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate CAS No. 1252924-07-4

ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate

Cat. No.: B1418037
CAS No.: 1252924-07-4
M. Wt: 209.28 g/mol
InChI Key: RGEPVMUUYVYHRJ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate is an organic compound with the molecular formula C12H19NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Scientific Research Applications

Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate typically involves the reaction of 3-methyl-2-pentanone with pyrrole in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1H-pyrrol-1-yl)acetate
  • Methyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate
  • Ethyl 3-methyl-2-(1H-pyrrol-1-yl)butanoate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrole ring and the pentanoate ester group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

ethyl 3-methyl-2-pyrrol-1-ylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-10(3)11(12(14)15-5-2)13-8-6-7-9-13/h6-11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEPVMUUYVYHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCC)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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